molecular formula C24H28O2 B11953709 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone CAS No. 31592-24-2

2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone

Cat. No.: B11953709
CAS No.: 31592-24-2
M. Wt: 348.5 g/mol
InChI Key: KSTFQNSFBVZBOP-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone is a synthetic organic compound that belongs to the class of naphthalenones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalenone precursor with tert-butyl groups, followed by the introduction of a phenyl ring through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.

    Substitution: The phenyl ring and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antioxidant or enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects. For example, its antioxidant activity may result from its ability to scavenge free radicals or inhibit oxidative enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-DI-Tert-butyl-4-hydroxy-4-methyl-1(4H)-naphthalenone
  • 2,6-DI-Tert-butyl-4-hydroxy-4-ethyl-1(4H)-naphthalenone
  • 2,6-DI-Tert-butyl-4-hydroxy-4-isopropyl-1(4H)-naphthalenone

Uniqueness

Compared to similar compounds, 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone stands out due to the presence of the phenyl ring, which can enhance its chemical reactivity and potential applications. The tert-butyl groups also contribute to its stability and resistance to degradation.

Properties

CAS No.

31592-24-2

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one

InChI

InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3

InChI Key

KSTFQNSFBVZBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C

Origin of Product

United States

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